Capromorelin Tartrate

説明

What exactly is Capromorelin tartrate?

This compound (CP 424391-18) is a member of the hormone growth secretagogue (GHS) category of medicines. It is a ghrelin receptor antagonist and a new treatment for stimulating appetite in dogs having Ki of 7 nM in hGHS-R1a and EC50 of 3nM for pituicyte in the rat.

Capromorelin is an increase in growth hormone (GH) secretagogue and an antagonist of GH secretagogue receptor 1a (GHS-R1a), also known as the ghrelin-related receptor. It increases GH release from the pituitary cells of rat primates with an EC50 value of 3 nanomolar. Capromorelin (0.3 30 and 3 nM) increases the intracellular mobilization of calcium in pituitary cells. It raises rat serum levels of GH (ED50 is 0.04 mg/kg i.v.) and lowers dog's serum levels of insulin-like growth factors 1 (IGF-1) amounts when given orally, at one mg/kg. Capromorelin (3.9 mg/kg, taken once every day over 28 days) increases the body weight of rats by 43.6 percent without affecting the total body proportions of lean mass, fat, or bone mass. It reduces the size of infarcts within a rabbit model for the ischemia-reperfusion injuries caused by occlusion of the left coronary artery when given at a dose of mg/kg. The capromorelin formulas are employed in treating the loss of weight in felines suffering from chronic kidney disease and appetite stimulants in dogs.

This compound can be described as an antagonist of GHSR1a (ghrelin) receptors. It possesses structural homology with pyrazolone-piperidine dipeptides.

The physiological and biochemical effects of this compound

This compound can be a powerful Ghrelin receptor growth hormone secretagogue and agonist (Ki equals 7 nM). Capromorlelin includes growth hormone (GH) production in pituitary cells from rats, which has an EC50 of 3 nM. Capromorelin can also increase gastric mobility.

Benefits of the this compound

Capromorelin, also referred to as CP-424,391, acts as an endocrine secretagogue for growth and mimetic to ghrelin (hGHS-R1a K(i)=7 nM and rat pituicyte EC (50) = 3 nM). Initial studies have revealed that the drug can directly increase insulin growth factor 1 (IGF-1) levels and growth hormone levels. Capromorelin has shown increased absorbance in rodents. It also demonstrated superior pharmacokinetic properties, which included high bioavailabilities for two species of animals [F(rat)=65 percent, F(dog)=44%].

This short-term GHS was pharmacokinetically active orally in canine models and was chosen as a candidate for development for treating the musculoskeletal weakness of older adults.

Capromorelin is an increase in growth hormone (GH) secretagogue and an antagonist of GH secretagogue receptor 1a (GHS-R1a), also called the ghrelin receptor.It triggers GH release from pituitary cells of the rat primary and has the EC50 amount of 3. nM.1 Capromorelin (0.3 3 nM, 3 and 30 nM) increases intracellular calcium release in pituitary cells. It raises rat levels of GH in the serum (ED50 is 0.04 mg/kg i.v.) and lowers the levels of dog's serum levels of insulin-like growth factors 1 (IGF-1) amounts when given orally, at 1 mg/kg. Capromorelin (3.9 mg/kg, taken once every day for 28 consecutive days) increases the body weight of rats by 43.6 percent without affecting the total body proportions in terms of lean mass, fat or bone mass. It also reduces the infarct size when used in a rabbit model for Ischemia-reperfusion injuries caused by occlusion of the left coronary artery when given at 25 mg/kg. Formulations with capromorelin in them have been utilized to treat overweight cats suffering from chronic kidney disease and as a stimulant of appetite in dogs.

Application to this compound

This compound has been identified as a highly potent and orally active secretagogue of growth hormone (GHSR) antagonist (Ki 7 nM for the hGHS-R1a).

The U.S. Food and Drug Administration has approved Elura (capromorelin oral solution), The second medication approved to treat cat weight loss and the first medication approved for treating overweight cats suffering from chronic kidney disease.

This compound is a reagent used to make secretagogues of pyrazolopyridine growth hormone to treat fibromyalgia.

特性

IUPAC Name |

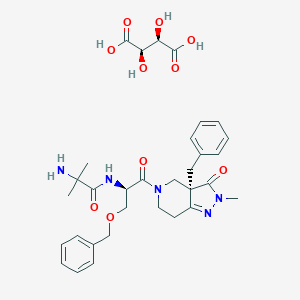

N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O4.C4H6O6/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20;5-1(3(7)8)2(6)4(9)10/h4-13,22H,14-19,29H2,1-3H3,(H,30,35);1-2,5-6H,(H,7,8)(H,9,10)/t22-,28-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGRJCMGMFLOET-MYPSAZMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193273-69-7 | |

| Record name | Capromorelin tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193273697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAPROMORELIN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4150VMF5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Capromorelin: A Technical Guide to a Potent Growth Hormone Secretagogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capromorelin (B1582104) (formerly CP-424,391) is a potent, orally active small molecule that functions as a growth hormone secretagogue (GHS). It acts as an agonist at the ghrelin receptor (GHS-R1a), mimicking the effects of the endogenous hormone ghrelin to stimulate the release of growth hormone (GH) from the pituitary gland. This stimulation, in turn, leads to increased levels of insulin-like growth factor 1 (IGF-1), a key mediator of growth and anabolic processes. Developed initially by Pfizer for frailty in the elderly, Capromorelin has found successful application in veterinary medicine for appetite stimulation in dogs and management of weight loss in cats. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to Capromorelin.

Discovery and Rationale

The development of growth hormone secretagogues stemmed from the discovery of small synthetic peptides, like GHRP-6, that could stimulate GH release through a distinct mechanism from that of Growth Hormone-Releasing Hormone (GHRH). This led to the identification and cloning of a novel G-protein coupled receptor, the growth hormone secretagogue receptor 1a (GHS-R1a). The subsequent discovery of the endogenous ligand for this receptor, ghrelin, a peptide hormone primarily produced in the stomach, unveiled a new physiological system regulating growth hormone secretion and energy homeostasis.

Capromorelin emerged from a drug discovery program at Pfizer aimed at developing orally bioavailable, non-peptidic mimetics of ghrelin. The goal was to create a compound that could replicate the desirable effects of ghrelin, such as stimulating GH and IGF-1, with improved pharmacokinetic properties suitable for therapeutic use.[1][2] Capromorelin was identified as a lead candidate due to its potent in vitro and in vivo activity and favorable pharmacokinetic profile in preclinical species.[3]

Mechanism of Action and Signaling Pathway

Capromorelin exerts its pharmacological effects by binding to and activating the GHS-R1a, a G-protein coupled receptor predominantly expressed in the anterior pituitary and hypothalamus.[4][5] The activation of GHS-R1a by Capromorelin initiates a downstream signaling cascade that results in the secretion of growth hormone.

The primary signaling pathway involves the coupling of the activated GHS-R1a to the Gαq/11 subunit of the heterotrimeric G-protein complex. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the fusion of GH-containing vesicles with the plasma membrane and the subsequent exocytosis of growth hormone.

Quantitative Data

The following tables summarize the key quantitative data for Capromorelin from various in vitro and in vivo studies.

Table 1: In Vitro Activity of Capromorelin

| Parameter | Species/System | Value | Reference(s) |

| Binding Affinity (Ki) | Human GHS-R1a | 7 nM | [3][6][7] |

| Potency (EC50) | Rat Pituitary Cells (GH Release) | 3 nM | [3][8] |

Table 2: Pharmacokinetic Parameters of Capromorelin

| Parameter | Species | Dose & Route | Value | Reference(s) |

| Bioavailability (F) | Rat | Oral | 65% | [3][7] |

| Dog | Oral | 44% | [3][7] | |

| Tmax | Dog | Oral | 0.83 h | [2][4] |

| Half-life (t1/2) | Dog | Oral | 1.19 h | [2][4] |

| Rat | Oral | 1.3 h | [9] |

Table 3: In Vivo Efficacy of Capromorelin in Dogs

| Study Duration & Dose | Parameter | Result | Reference(s) |

| 4 days, 3 mg/kg PO q24h | Appetite Stimulation (Owner Assessed) | 68.6% success vs 44.6% for placebo | [10] |

| Mean Body Weight Change | +1.8% vs +0.1% for placebo | [10] | |

| 7 days, 3.0-4.5 mg/kg PO q24h | Mean Food Intake Increase | 36% to 58% | [4] |

| Mean Body Weight Increase | 3.8% to 4.5% | [4] | |

| 7 days, 3.0 mg/kg PO q24h | IGF-1 Levels | Sustained increase of ~60-70% higher than placebo (4-8h post-dose) | [11] |

Table 4: In Vivo Efficacy of Capromorelin in Cats

| Study Duration & Dose | Parameter | Result | Reference(s) |

| 21 days, 1-3 mg/kg PO q24h | Mean Food Intake Increase | 25% to 46% vs 11% for placebo | [4] |

| Mean Body Weight Change | +3.9% to +5.4% vs -1.1% for placebo | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of Capromorelin.

GHS-R1a Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Capromorelin for the GHS-R1a receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably transfected with the human GHS-R1a receptor cDNA.[6]

-

Assay Buffer: 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.2% bovine serum albumin, and protease inhibitors.[6]

-

Incubation: In a 96-well plate, incubate 1 µg of membrane protein with 50 pM [¹²⁵I]-ghrelin and varying concentrations of Capromorelin for 1 hour at room temperature.[6]

-

Filtration: Terminate the incubation by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine to separate bound and free radioligand.[6]

-

Washing: Wash the filters multiple times with ice-cold assay buffer.[6]

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the concentration of Capromorelin that inhibits 50% of the specific binding of [¹²⁵I]-ghrelin (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[7]

In Vitro Growth Hormone Release Assay

This assay measures the potency (EC50) of Capromorelin in stimulating GH secretion from primary pituitary cells.

Methodology:

-

Cell Preparation: Isolate anterior pituitary glands from rats and disperse the cells using enzymatic digestion (e.g., collagenase).[11]

-

Cell Culture: Plate the cells in 96-well plates and culture for 2-3 days.

-

Assay: Wash the cells and replace the medium with serum-free medium containing various concentrations of Capromorelin.[11]

-

Incubation: Incubate the plates for a defined period (e.g., 4 hours) at 37°C.[11]

-

Sample Collection: Collect the supernatant from each well.[11]

-

GH Quantification: Measure the concentration of GH in the supernatants using a validated ELISA kit.[12]

-

Data Analysis: Plot the GH concentration against the Capromorelin concentration and determine the EC50 value using a sigmoidal dose-response curve fit.

Quantification of Capromorelin in Plasma by LC-MS/MS

This method is used for pharmacokinetic analysis of Capromorelin.

Methodology:

-

Sample Preparation: Precipitate proteins in plasma samples (e.g., 50 µL) by adding an organic solvent mixture (e.g., methanol:acetonitrile) containing an internal standard.[13] Centrifuge to pellet the precipitated proteins.

-

Chromatography: Inject the supernatant onto a reverse-phase C18 UHPLC column. Use a gradient elution with mobile phases consisting of an aqueous solution with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

Mass Spectrometry: Detect Capromorelin and the internal standard using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

-

Quantification: Construct a calibration curve using standards of known Capromorelin concentrations in blank plasma and determine the concentration of Capromorelin in the unknown samples by interpolation.

Synthesis of Capromorelin

The synthesis of Capromorelin has been described in several publications. A practical and scalable synthesis utilizes a key step of crystallization-induced dynamic resolution (CIDR) to establish the desired stereochemistry.[10][14]

Key Steps in the Practical Synthesis: [10][14][15]

-

Formation of the Racemic Core: The synthesis begins with the construction of the racemic 3a-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one intermediate.

-

Crystallization-Induced Dynamic Resolution (CIDR): The racemic intermediate undergoes a crystallization-induced dynamic resolution with L-tartaric acid. This key step allows for the selective crystallization of the desired (R)-enantiomer as a tartrate salt in high diastereomeric excess (~98%) and chemical yield (>85%).[10][14]

-

Coupling: The chiral pyrazolo-pyridinone intermediate is then coupled with the protected amino acid side chain, (R)-3-(benzyloxy)-2-(2-(tert-butoxycarbonyl)-2-methylpropanamido)propanoic acid, to form N-Boc-protected Capromorelin.[10][14]

-

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield Capromorelin.[15]

Conclusion

Capromorelin is a well-characterized growth hormone secretagogue that has demonstrated significant efficacy in preclinical and veterinary clinical studies. Its discovery and development represent a successful application of reverse pharmacology, starting from a functional effect (GH release) to the identification of a novel receptor system and the design of a potent, orally active small molecule agonist. The detailed understanding of its mechanism of action, combined with robust quantitative data and well-defined synthetic routes, provides a solid foundation for its current therapeutic applications and future research in the field of ghrelin mimetics. This technical guide serves as a comprehensive resource for scientists and researchers involved in the study and development of similar therapeutic agents.

References

- 1. Discovery and biological characterization of capromorelin analogues with extended half-lives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GHRH-stimulated pituitary small extracellular vesicles inhibit hepatocyte proliferation and IGF-1 expression by its cargo miR-375-3p - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Capromorelin Tartrate | GHSR | TargetMol [targetmol.com]

- 8. Capromorelin | GHSR | CAS 193273-66-4 | Buy Capromorelin from Supplier InvivoChem [invivochem.com]

- 9. Investigating the Effect of Enterally Administered Capromorelin on Body Weight in Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Practical synthesis of capromorelin, a growth hormone secretagogue, via a crystallization-induced dynamic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Capimorelin, Capromorelin, CP-424391-18(tartrate), CP-424391-药物合成数据库 [drugfuture.com]

The Role of Capromorelin Tartrate in Stimulating IGF-1 Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capromorelin Tartrate is a potent, orally active small molecule that functions as a ghrelin receptor agonist, also known as a growth hormone secretagogue (GHS).[1][2][3] By mimicking the action of endogenous ghrelin, Capromorelin binds to and activates the growth hormone secretagogue receptor 1a (GHS-R1a).[2][4] This action robustly stimulates the pulsatile release of growth hormone (GH) from the pituitary gland, which in turn leads to a sustained increase in the hepatic production and secretion of Insulin-like Growth Factor 1 (IGF-1).[1][5] This guide provides an in-depth technical overview of the mechanism of action, signaling pathways, quantitative effects, and experimental methodologies related to Capromorelin's role in stimulating IGF-1 secretion.

Mechanism of Action: From Receptor to Hormone Secretion

Capromorelin exerts its physiological effects by acting as an agonist at the ghrelin receptor (GHS-R1a), a G-protein-coupled receptor predominantly expressed in the hypothalamus and pituitary gland.[2][3][6] The binding of Capromorelin to GHS-R1a initiates a downstream intracellular signaling cascade.

GHS-R1a Signaling Pathway

Activation of the GHS-R1a by Capromorelin primarily involves the Gαq/11 protein subunit. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium is a critical step that leads to the secretion of GH from somatotroph cells in the anterior pituitary.[6][7]

References

- 1. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Capromorelin increases food consumption, body weight, growth hormone, and sustained insulin-like growth factor 1 concentrations when administered to healthy adult Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Capromorelin (tartrate) - Biochemicals - CAT N°: 33488 [bertin-bioreagent.com]

Pharmacological profile of pyrazolinone-piperidine dipeptide GHSs

An In-Depth Technical Guide to the Pharmacological Profile of Pyrazolinone-Piperidine Dipeptide Growth Hormone Secretagogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of pyrazolinone-piperidine dipeptide growth hormone secretagogues (GHSs). This class of non-peptidyl, orally active compounds mimics the action of the endogenous hormone ghrelin, stimulating the release of growth hormone (GH). The primary focus of this document is Capromorelin (B1582104) (CP-424,391), a key example of this chemical series, which has been evaluated for its potential in treating conditions related to GH deficiency.

Introduction

Growth hormone secretagogues (GHSs) are a class of molecules that stimulate the pituitary gland to release growth hormone. Unlike direct administration of recombinant GH, GHSs can amplify the natural, pulsatile secretion of GH, representing a more physiological therapeutic approach.[1][2] The discovery of the GHS receptor (GHS-R1a), the endogenous ligand ghrelin, and subsequent development of small-molecule mimetics has paved the way for orally bioavailable therapies. The pyrazolinone-piperidine dipeptide scaffold represents a significant advancement in this field, leading to potent and orally active compounds like Capromorelin.[3] This guide details the binding affinity, in vitro and in vivo potency, pharmacokinetic properties, and underlying mechanisms of action for this class of compounds.

Quantitative Pharmacological Data

The pharmacological activity of pyrazolinone-piperidine dipeptides has been quantified through a series of in vitro and in vivo studies. The data for Capromorelin and a key analogue are summarized below for comparative analysis.

Table 1: In Vitro Receptor Binding and Functional Potency

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |

| Capromorelin (5) | Human GHS-R1a | 7[1][3] | - |

| Rat Pituitary Cells | - | 3[1][2][3] | |

| des-Methyl Analogue (5c) | Human GHS-R1a | 17[3] | - |

| Rat Pituitary Cells | - | 3[3] |

Table 2: In Vivo Potency and Pharmacokinetics

| Compound | Species | In Vivo Potency (ED₅₀) | Oral Bioavailability (F%) |

| Capromorelin (5) | Rat (anesthetized) | < 0.05 mg/kg i.v.[3] | 65%[1][3] |

| Dog | - | 44%[1][3] |

Mechanism of Action and Signaling Pathway

Pyrazolinone-piperidine dipeptide GHSs exert their effects by acting as agonists at the growth hormone secretagogue receptor (GHS-R1a).[2] Upon binding, these compounds activate a specific intracellular signaling cascade.

Key Signaling Events:

-

Receptor Binding: The compound binds to the GHS-R1a on pituitary cells.

-

Intracellular Calcium Mobilization: Receptor activation leads to a measurable increase in intracellular calcium (Ca²⁺) concentrations.[1][2] This is a critical step in stimulating GH-containing vesicle fusion and release.

-

No cAMP Involvement: Unlike the signaling pathway for Growth Hormone-Releasing Hormone (GHRH), the action of these GHSs does not involve the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2]

Caption: GHS Signaling Pathway in Pituitary Cells.

Experimental Protocols

The following sections describe the generalized methodologies used to characterize the pyrazolinone-piperidine dipeptide GHSs, based on published preclinical studies.[2][3]

Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the compounds for the human GHS receptor (hGHS-R1a).

Methodology:

-

Cell Culture: A stable cell line (e.g., HEK293) recombinantly expressing the hGHS-R1a is cultured under standard conditions.

-

Membrane Preparation: Cells are harvested, and cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.

-

Competitive Binding: A constant concentration of a radiolabeled ligand for GHS-R1a (e.g., [¹²⁵I]-Ghrelin) is incubated with the cell membrane preparation.

-

Compound Addition: Increasing concentrations of the unlabeled test compound (e.g., Capromorelin) are added to the incubation mixture to compete with the radioligand for receptor binding sites.

-

Incubation and Separation: The mixture is incubated to reach binding equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro GH Release Assay

Objective: To measure the potency (EC₅₀) and efficacy of compounds in stimulating GH release from primary pituitary cells.

Methodology:

-

Cell Preparation: Primary pituitary cells are harvested from rats and dissociated enzymatically.

-

Cell Plating: The cells are plated in multi-well culture dishes and allowed to adhere for a specified period.

-

Compound Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of the test compound. A positive control (e.g., GHRP-6) and a negative control (vehicle) are included.

-

Incubation: The cells are incubated for a defined period (e.g., 1-4 hours) to allow for GH secretion into the medium.

-

Sample Collection: The culture medium from each well is collected.

-

GH Quantification: The concentration of GH in the collected medium is quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: A dose-response curve is generated by plotting GH concentration against the log of the test compound concentration. The EC₅₀ value, the concentration that produces 50% of the maximal response, is calculated from this curve.

Caption: Experimental Workflow for In Vitro GH Release Assay.

In Vivo GH Response Study

Objective: To assess the ability of the compounds to stimulate GH secretion in live animal models and determine in vivo potency (ED₅₀).

Methodology:

-

Animal Model: Anesthetized rats or conscious dogs are used. Animals are often fitted with indwelling catheters for repeated blood sampling.

-

Acclimation: Animals are acclimated to the experimental conditions to minimize stress-induced hormonal changes.

-

Baseline Sampling: One or more baseline blood samples are collected before drug administration.

-

Drug Administration: The test compound is administered, typically intravenously (i.v.) or orally (p.o.), at various dose levels to different groups of animals.

-

Post-Dose Sampling: Blood samples are collected at multiple time points following administration (e.g., 5, 15, 30, 60, 90, 120 minutes).

-

Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

GH Quantification: Plasma GH concentrations are measured using a species-specific immunoassay.

-

Data Analysis: The peak GH concentration or the area under the curve (AUC) of the GH response is determined for each animal. A dose-response relationship is established, and the ED₅₀ (the dose required to produce 50% of the maximal GH response) is calculated.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic properties, including oral bioavailability (F), of the compounds.

Methodology:

-

Animal Model: Rats or dogs are used in a crossover study design.

-

Intravenous Administration: In the first phase, a known dose of the compound is administered intravenously to a group of animals. Blood samples are collected at various time points to determine the plasma concentration-time profile.

-

Oral Administration: After a washout period, the same group of animals receives a known dose of the compound orally. Blood samples are collected over time.

-

Sample Analysis: Plasma concentrations of the drug are measured at each time point using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both the intravenous (AUCᵢᵥ) and oral (AUCₚₒ) routes of administration.

-

Bioavailability Calculation: The absolute oral bioavailability (F) is calculated using the formula: F (%) = (AUCₚₒ / AUCᵢᵥ) × (Doseᵢᵥ / Doseₚₒ) × 100.

Structure-Activity Relationship (SAR) Overview

The development of pyrazolinone-piperidine dipeptides involved systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The core structure is essential for activity, providing the correct orientation to bind to the GHS-R1a.

Caption: Structure-Activity Relationship Logic.

Conclusion

The pyrazolinone-piperidine dipeptide class of GHSs, exemplified by Capromorelin, represents a successful outcome of rational drug design. These compounds are potent, orally bioavailable agonists of the ghrelin receptor that stimulate GH release via intracellular calcium mobilization.[2][3] Their favorable pharmacological and pharmacokinetic profiles make them valuable candidates for investigating the therapeutic potential of GH modulation in various clinical settings.[3] The detailed methodologies and quantitative data presented in this guide serve as a foundational resource for researchers and professionals in the field of endocrinology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical pharmacology of CP-424,391, an orally active pyrazolinone-piperidine [correction of pyrazolidinone-piperidine] growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazolinone-piperidine dipeptide growth hormone secretagogues (GHSs). Discovery of capromorelin - PubMed [pubmed.ncbi.nlm.nih.gov]

Capromorelin as a Ghrelin Mimetic in Laboratory Animals: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Capromorelin (B1582104) is a potent, orally active small molecule that functions as a ghrelin mimetic by agonizing the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2][3][4] Developed initially for conditions like musculoskeletal frailty in elderly humans, it has found significant application in veterinary medicine for appetite stimulation in dogs and management of weight loss in cats.[1][4][5] This technical guide provides an in-depth review of Capromorelin's mechanism of action, its pharmacodynamic and pharmacokinetic profiles in laboratory animals, and detailed protocols for key preclinical evaluation methods. All quantitative data from cited studies are summarized for comparative analysis, and core biological and experimental pathways are visualized.

Core Mechanism of Action: Ghrelin Receptor Agonism

Capromorelin exerts its physiological effects by binding to and activating the GHS-R1a, the same receptor as the endogenous orexigenic hormone ghrelin.[1][2][3] The GHS-R1a is a G-protein-coupled receptor predominantly expressed in the brain and pituitary gland.[1][2] Capromorelin's action is characterized by a dual-pathway stimulation:

-

Hypothalamic Stimulation: In the arcuate nucleus of the hypothalamus, Capromorelin activates GHS-R1a on orexigenic neurons.[1][6] This action directly triggers the sensation of hunger, enhances feeding behavior, and stimulates the release of Growth Hormone-Releasing Hormone (GHRH).[1][6]

-

Pituitary Stimulation: Concurrently, Capromorelin acts directly on the anterior pituitary gland, binding to GHS-R1a on somatotroph cells to potently stimulate the secretion of Growth Hormone (GH).[1][6][7]

This dual stimulation leads to a significant, albeit transient, spike in circulating GH levels. The elevated GH then acts on the liver, stimulating the production and release of Insulin-like Growth Factor 1 (IGF-1).[6][7][8] Unlike the pulsatile release of GH, IGF-1 levels remain sustainably elevated with continued Capromorelin administration, which is believed to contribute to the accrual of lean body mass.[1][6]

Pharmacodynamic Effects in Laboratory Animals

Studies across multiple species, including dogs, cats, rats, and mice, consistently demonstrate Capromorelin's efficacy in stimulating appetite, promoting weight gain, and modulating the GH/IGF-1 axis.

Appetite Stimulation and Body Weight Gain

Capromorelin reliably increases food consumption and body weight. In healthy Beagle dogs, a 3 mg/kg oral dose for just four days resulted in a food consumption increase of over 60% compared to placebo.[9] This orexigenic effect translates directly to significant weight gain.

Table 1: Effects of Capromorelin on Food Intake and Body Weight

| Species | Dose | Duration | Key Result | Reference |

|---|---|---|---|---|

| Dog (Beagle) | 3 mg/kg, PO, SID | 4 days | Food Consumption: +60.55% vs. -11.15% (Placebo) Body Weight: +5.96% vs. +0.053% (Placebo) | [9] |

| Dog (Client-owned) | 3 mg/kg, PO, SID | 4 days | Body Weight: +1.8% vs. +0.1% (Placebo) | [10][11] |

| Cat (Laboratory) | 1-3 mg/kg, PO, SID | 21 days | Increased food intake by ~11% over baseline | [1][2] |

| Mouse (BALB/c) | 10 mg/kg, PO, SID | 3 days | Mitigated research-induced weight loss; faster return to baseline weight |[5][12] |

Growth Hormone and IGF-1 Secretion

Oral administration of Capromorelin induces a rapid and significant release of GH.[1] In dogs, serum GH levels increase shortly after dosing but typically return to baseline within 8 hours, likely due to negative feedback mechanisms involving IGF-1.[2] While the GH peak is transient, the downstream effect on IGF-1 is sustained. In Beagle dogs treated for 7 days, serum IGF-1 concentrations remained elevated throughout the study, demonstrating a key difference between the acute GH response and the cumulative effect on IGF-1.[1][2][13]

Table 2: Effects of Capromorelin on GH and IGF-1 Levels

| Species | Dose | Duration | Analyte | Key Result | Reference |

|---|---|---|---|---|---|

| Rat | <0.05 mg/kg, IV | Single Dose | GH | ED50 for GH secretion was <0.05 mg/kg | [14] |

| Dog (Beagle) | 3 mg/kg, PO, SID | 7 days | GH | Acute stimulation post-dosing; effect attenuated over 7 days | [1][2] |

| Dog (Beagle) | 3 mg/kg, PO, SID | 7 days | IGF-1 | Sustained increase of ~60-70% higher than placebo | [6][8] |

| Cat (Laboratory) | 6 mg/kg, PO, SID | 91 days | GH & IGF-1 | Increased GH and IGF-1 levels compared to placebo | [1][2][15] |

| Rhesus Macaque | 3 mg/kg, PO, SID | 7 days | IGF-1 | Significantly higher IGF-1 levels vs. control (758 vs. 639 ng/mL) |[16] |

Pharmacokinetics in Laboratory Animals

Capromorelin exhibits favorable pharmacokinetic properties for oral administration, including good bioavailability and a longer half-life compared to endogenous ghrelin.[1][16]

Table 3: Key Pharmacokinetic Parameters of Capromorelin

| Parameter | Rat | Dog | Notes | Reference |

|---|---|---|---|---|

| Administration | Oral | Oral | Orally active small molecule | [1] |

| Bioavailability (F) | 65% | 44% | Enhanced intestinal absorption | [14] |

| Tmax | ~1 hr | ~0.83 hr | Rapid absorption from proximal GI tract | [1][2][5] |

| Plasma Half-life (t½) | ~1.3 hr | ~1.19 hr | Longer duration of action than native ghrelin | [1][2][5] |

| Metabolism | Hepatic | Hepatic | Metabolized by hepatic enzymes | [1][2] |

| Excretion | - | Urine (37%) & Feces (62%) | Radio-labelled study data |[1][2] |

Key Experimental Protocols

Protocol: Canine Appetite Stimulation and Weight Gain Study

This protocol outlines a common study design to evaluate the orexigenic effects of Capromorelin in a controlled laboratory setting.

-

Objective: To quantify the effect of daily oral Capromorelin administration on food consumption and body weight in healthy dogs over a short-term period.

-

Study Design: Randomized, masked, placebo-controlled study.[9]

-

Animals: Healthy adult Beagle dogs (n=12-24), balanced for sex, acclimatized to individual housing and feeding protocols.[9]

-

Groups:

-

Procedure:

-

Baseline Period (7-14 days): Monitor and record daily food intake and body weight to establish a stable baseline for each animal.

-

Randomization: Assign animals randomly to either the placebo or treatment group. Investigators and animal care staff remain masked to the treatment allocation.[9]

-

Treatment Period (4-7 days): Administer the assigned dose (placebo or Capromorelin) orally via syringe once daily, at the same time each day, typically following an overnight fast.[9][11]

-

Data Collection:

-

Precisely measure food consumption daily by weighing the provided food before and after a fixed feeding period (e.g., 1-2 hours).[9]

-

Measure body weight daily using a calibrated scale.

-

Collect blood samples at baseline (Day 0) and at the end of the study (e.g., Day 4) for clinical pathology (serum chemistry and hematology) to monitor safety.[9]

-

-

-

Data Analysis: Calculate the mean percent change from baseline for both food consumption and body weight for each group. Compare the treatment group to the placebo group using appropriate statistical tests (e.g., t-test or ANOVA). A p-value < 0.05 is typically considered significant.[9]

Protocol: In Vivo GH Secretagogue Activity in Anesthetized Rats

This protocol is designed to directly measure the intrinsic GH-releasing potential of Capromorelin.

-

Objective: To determine the dose-response relationship of intravenously administered Capromorelin on serum GH concentrations.

-

Study Design: Dose-escalation study.

-

Animals: Male Sprague-Dawley rats, anesthetized (e.g., with ketamine/xylazine or pentobarbital) to prevent stress-induced fluctuations in GH.

-

Procedure:

-

Anesthetize rats and place an indwelling catheter in the jugular vein for both drug administration and blood sampling.

-

Allow a stabilization period post-surgery.

-

Administer a single intravenous (IV) bolus of Capromorelin at a specific dose (e.g., starting at 0.01 mg/kg and escalating in subsequent animal groups).[14] A vehicle control group receives saline.

-

Collect serial blood samples at timed intervals (e.g., -10, 0, 5, 10, 15, 30, and 60 minutes post-dose).

-

Process blood samples to separate serum and store at -80°C until analysis.

-

-

Data Analysis: Measure serum GH concentrations using a species-specific ELISA or radioimmunoassay. Plot the peak GH concentration against the administered dose to determine the potency (e.g., ED50) of the compound.[14]

Conclusion

Capromorelin is a well-characterized ghrelin mimetic that demonstrates robust and reproducible pharmacodynamic effects in laboratory animals. Its dual action on the hypothalamus and pituitary effectively stimulates appetite and the GH/IGF-1 axis, leading to increased food intake, body weight, and lean mass potential. The compound's favorable oral pharmacokinetic profile supports its utility in therapeutic applications. The experimental protocols provided herein serve as a standard framework for the preclinical evaluation of Capromorelin and other novel ghrelin receptor agonists.

References

- 1. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Capromorelin - Wikipedia [en.wikipedia.org]

- 5. Investigating the Effect of Enterally Administered Capromorelin on Body Weight in Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Capromorelin|Ghrelin Receptor Agonist|CAS 193273-66-4 [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 9. researchgate.net [researchgate.net]

- 10. dvm360.com [dvm360.com]

- 11. A Prospective, Randomized, Masked, Placebo‐Controlled Clinical Study of Capromorelin in Dogs with Reduced Appetite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating the Effect of Enterally Administered Capromorelin on Body Weight in Mice (Mus musculus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medkoo.com [medkoo.com]

- 15. Evaluation of the safety of daily administration of capromorelin in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluating the Safety and Efficacy of Capromorelin in Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of CP-424,391-18 (Capromorelin): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-424,391-18, also known as Capromorelin, is a potent, orally active, small molecule agonist of the growth hormone secretagogue receptor (GHSR).[1][2][3] This document provides a comprehensive overview of the preclinical pharmacology of CP-424,391-18, summarizing its in vitro and in vivo activities, pharmacokinetic profile, and mechanism of action. The data presented herein underscore its potential as a therapeutic agent for conditions that may benefit from augmented growth hormone (GH) and insulin-like growth factor-I (IGF-I) levels.[4][5]

Introduction

Growth hormone secretagogues (GHSs) are a class of compounds that stimulate the release of growth hormone. Unlike direct administration of recombinant GH, GHSs amplify the natural pulsatile secretion of GH, offering a more physiological approach to treatment.[4][5] CP-424,391-18 emerged as a promising GHS candidate due to its oral bioavailability and potent activity.[2][4][6] Initially investigated for frailty in elderly humans, it has since been approved for veterinary use to stimulate appetite in dogs and manage weight loss in cats.[6][7] This guide focuses on the foundational preclinical data that characterized its pharmacological profile.

In Vitro Pharmacology

The in vitro activity of CP-424,391-18 was characterized through receptor binding and cell-based functional assays.

Quantitative In Vitro Data

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | Human GHSR1a | 7 nM | [1][2][3] |

| Functional Potency (EC50) | Rat Pituitary Cells (GH Release) | 3 nM | [1][2][4][5] |

Experimental Protocols

Receptor Binding Assay (Determination of Ki):

-

System: Membranes prepared from HEK293 cells expressing the recombinant human growth hormone secretagogue receptor (hGHS-R1a).

-

Radioligand: [125I]-ghrelin. The Kd of the radioligand was determined to be 0.2 nM.

-

Procedure:

-

Cell membranes were harvested and washed three times with an ice-cold wash buffer containing 50 mM HEPES (pH 7.4) and 10 mM MgCl2.[1]

-

Membranes were incubated with a fixed concentration of [125I]-ghrelin and varying concentrations of the test compound (CP-424,391-18).

-

Following incubation, bound and free radioligand were separated.

-

The amount of bound radioactivity was quantified.

-

-

Data Analysis: IC50 values were determined using non-linear regression analysis (e.g., using Prism by Graphpad™). Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.[1]

Growth Hormone Release Assay (Determination of EC50):

-

Procedure:

-

Pituitary glands were dissected from rats and enzymatically dissociated to obtain single-cell suspensions.

-

Cells were plated and cultured for a period to allow for recovery and adherence.

-

The culture medium was replaced with a medium containing varying concentrations of CP-424,391-18.

-

After a defined incubation period, the culture medium was collected.

-

The concentration of growth hormone in the collected medium was quantified using a specific immunoassay (e.g., ELISA or RIA).

-

-

Data Analysis: The concentration-response curve was plotted, and the EC50 value, representing the concentration of CP-424,391-18 that elicits 50% of the maximal GH release, was calculated.[2]

In Vivo Pharmacology

The in vivo effects of CP-424,391-18 were evaluated in several animal models, primarily rats and dogs, to assess its ability to stimulate GH release, increase IGF-I levels, and produce physiological effects such as weight gain.

Quantitative In Vivo Data

| Parameter | Species | Route of Administration | Value | Reference |

| GH Release Potency (ED50) | Anesthetized Rat | Intravenous (IV) | 0.05 mg/kg | [1][2][3] |

| Oral Bioavailability (F) | Rat | Oral (PO) | 65% | [1][2][3] |

| Oral Bioavailability (F) | Dog | Oral (PO) | 44% | [1][2][3] |

| Effect on Food Consumption | Healthy Adult Beagle Dogs | Oral (PO) | >60% increase vs. placebo | |

| Effect on Body Weight | Healthy Adult Beagle Dogs | Oral (PO) | 0.52 kg gain vs. placebo | [1] |

Experimental Protocols

Growth Hormone Stimulation in Anesthetized Rats:

-

Animal Model: Anesthetized Wistar rats.[2]

-

Procedure:

-

Rats were anesthetized to prevent stress-induced fluctuations in GH levels.

-

A baseline blood sample was collected.

-

CP-424,391-18 was administered intravenously at various doses.

-

Blood samples were collected at multiple time points post-administration.

-

Plasma GH concentrations were measured by immunoassay.

-

-

Data Analysis: The dose-response relationship for peak GH concentration was analyzed to determine the ED50.

Oral Bioavailability Studies in Rats and Dogs:

-

Procedure:

-

A crossover study design was typically used.

-

For intravenous administration, CP-424,391-18 was administered as a single bolus dose, and blood samples were collected at predetermined time points.

-

For oral administration, a single dose of the compound was given, and blood samples were collected over time.

-

Plasma concentrations of CP-424,391-18 were determined using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis: The area under the plasma concentration-time curve (AUC) was calculated for both routes of administration. Oral bioavailability (F) was calculated as: F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Appetite Stimulation and Body Weight Gain in Dogs:

-

Animal Model: Healthy adult Beagle dogs in a randomized, masked, placebo-controlled study.[1][8]

-

Procedure:

-

Data Analysis: Food consumption and body weight changes between the treatment and placebo groups were compared using appropriate statistical tests.

Pharmacokinetics

Pharmacokinetic studies in dogs revealed key parameters for Capromorelin.

Pharmacokinetic Parameters in Dogs

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 0.83 h (mean) | [6] |

| Serum Half-life (t1/2) | 1.19 h (mean) | [6] |

Metabolism and Excretion

In vitro studies using human liver microsomes and in vivo studies in rats suggest that Capromorelin is metabolized by hepatic enzymes.[6] Following oral administration of radio-labelled Capromorelin to dogs, the radioactivity was primarily excreted in the feces (62%) and urine (37%) within 72 hours.[6] Elimination occurs mainly through Phase 1 metabolism.[6]

Mechanism of Action and Signaling Pathway

CP-424,391-18 acts as a ghrelin mimetic, binding to and activating the GHS-R1a, a G-protein coupled receptor.[6][9] This interaction initiates a downstream signaling cascade.

Signaling Pathway

In rat pituitary cells, the binding of CP-424,391-18 to the GHS-R1a activates intracellular calcium signaling.[4][5] Notably, this activation does not lead to an elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] The compound also modulates the effects of growth hormone-releasing hormone (GHRH) and somatostatin (B550006) on pituitary cell GH release and intracellular signaling.[4][5] The ability of CP-424,391-18 to stimulate intracellular signaling in non-pituitary cell lines is dependent on the expression of the recombinant human GHS receptor.[4][5]

Caption: Signaling pathway of CP-424,391-18 via the GHS-R1a receptor.

Experimental Workflow: In Vivo GH Stimulation

The general workflow for assessing the in vivo efficacy of CP-424,391-18 involves several key steps from animal preparation to data analysis.

Caption: Generalized workflow for in vivo growth hormone stimulation studies.

Chronic Administration Effects

Chronic oral administration of CP-424,391-18 has been shown to produce sustained physiological effects. In dogs, daily oral dosing over a 5-day period resulted in a progressive elevation of plasma IGF-I.[4][5] Long-term administration augmented body weight gain in both rats and dogs.[4][5]

Conclusion

The preclinical data for CP-424,391-18 (Capromorelin) characterize it as a potent and orally bioavailable GHSR agonist. It effectively stimulates GH release in a dose-dependent manner through a calcium-mediated signaling pathway. In vivo, it demonstrates clear physiological effects, including increased food consumption, body weight gain, and elevated levels of IGF-I. These findings from preclinical studies have established the pharmacological basis for its clinical development and subsequent approval in veterinary medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Capromorelin Tartrate | GHSR | TargetMol [targetmol.com]

- 4. Preclinical pharmacology of CP-424,391, an orally active pyrazolinone-piperidine [correction of pyrazolidinone-piperidine] growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical pharmacology of CP-424,391, an orally active pyrazolinone-piperidine [correction of pyrazolidinone-piperidine] growth hormone secretagogue. | Semantic Scholar [semanticscholar.org]

- 6. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Capromorelin - Wikipedia [en.wikipedia.org]

- 8. Capromorelin oral solution (ENTYCE®) increases food consumption and body weight when administered for 4 consecutive days to healthy adult Beagle dogs in a randomized, masked, placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Orexigenic Properties of Capromorelin Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capromorelin (B1582104) tartrate is a potent, orally active, small-molecule ghrelin receptor agonist with significant orexigenic (appetite-stimulating) properties. By mimicking the action of endogenous ghrelin, capromorelin stimulates the growth hormone secretagogue receptor (GHS-R1a), leading to a cascade of physiological effects that include increased appetite, food consumption, and body weight. This technical guide provides a comprehensive overview of the orexigenic properties of capromorelin, its mechanism of action, and the experimental methodologies used to evaluate its efficacy and safety.

Mechanism of Action

Capromorelin's primary mechanism of action is the selective activation of the GHS-R1a, a G-protein coupled receptor predominantly expressed in the hypothalamus and pituitary gland.[1][2] This activation initiates a signaling cascade that mirrors the effects of ghrelin, the natural "hunger hormone."[3]

The binding of capromorelin to GHS-R1a in the arcuate nucleus of the hypothalamus stimulates orexigenic neurons that co-express neuropeptide Y (NPY) and agouti-related protein (AgRP).[4][5] This stimulation leads to an increased drive to eat. Concurrently, capromorelin's action on the pituitary gland results in the secretion of growth hormone (GH), which in turn stimulates the liver to produce insulin-like growth factor 1 (IGF-1).[1] The elevation of GH and IGF-1 levels may contribute to an increase in lean body mass.

Signaling Pathway

The activation of GHS-R1a by capromorelin triggers multiple intracellular signaling pathways. The primary pathway associated with its orexigenic effects involves the Gαq/11 protein, which activates phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the depolarization of NPY/AgRP neurons and the promotion of orexigenic signals.[6][8]

References

- 1. Understanding Blood Tests for Dogs | Our Long Island Vets [atlanticcoastvet.com]

- 2. A Prospective, Randomized, Masked, Placebo-Controlled Clinical Study of Capromorelin in Dogs with Reduced Appetite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acana.com [acana.com]

- 4. Arcuate AgRP neurons mediate orexigenic and glucoregulatory actions of ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

Capromorelin Tartrate's Effects on Growth Hormone Pulsatility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capromorelin Tartrate is a potent, orally active, and selective ghrelin receptor agonist that mimics the endogenous hormone ghrelin.[1][2] By binding to the growth hormone secretagogue receptor type 1a (GHS-R1a), Capromorelin stimulates the secretion of growth hormone (GH) from the pituitary gland and subsequently increases circulating levels of insulin-like growth factor 1 (IGF-1).[1][3] This technical guide provides an in-depth analysis of the effects of this compound on the pulsatile nature of growth hormone secretion. It consolidates quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes key pathways and processes to support further research and development in this area.

Introduction

Growth hormone (GH) is a critical regulator of somatic growth and metabolism.[4] Its secretion from the anterior pituitary is not continuous but occurs in a pulsatile manner, characterized by distinct secretory bursts interspersed with periods of low or undetectable concentrations.[4] This pulsatility is crucial for its physiological effects. This compound, as a ghrelin mimetic, directly influences this intricate regulatory system.[3] Understanding the precise impact of Capromorelin on GH pulse frequency, amplitude, and the overall 24-hour secretion profile is essential for its therapeutic application in conditions such as growth hormone deficiency, cachexia, and age-related sarcopenia.[2]

Mechanism of Action

Capromorelin exerts its effects by acting as an agonist at the GHS-R1a, a G-protein coupled receptor predominantly expressed in the hypothalamus and pituitary gland.[1][3] The binding of Capromorelin to GHS-R1a initiates a downstream signaling cascade that ultimately leads to the synthesis and release of GH.

Signaling Pathway

Upon binding of Capromorelin to the GHS-R1a, a conformational change in the receptor activates intracellular G-proteins, primarily Gq.[5][6] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[5][7] The elevated intracellular calcium and activated PKC are key downstream effectors that promote the fusion of GH-containing secretory vesicles with the somatotroph cell membrane, resulting in the pulsatile release of GH into the bloodstream.[5]

Effects on Growth Hormone Pulsatility: Quantitative Data

The administration of this compound and other ghrelin agonists has been shown to significantly alter the pulsatile secretion of GH. The following tables summarize key quantitative findings from various studies.

Table 1: In Vitro and In Vivo Potency of Capromorelin

| Parameter | Species/System | Value | Reference |

| Ki (hGHS-R1a) | Human | 7 nM | [3] |

| EC50 (GH release) | Rat Pituitary Cells | 3 nM | [3] |

| ED50 (GH release) | Anesthetized Rat | 0.05 mg/kg (IV) | [3] |

Table 2: Effects of Capromorelin on GH and IGF-1 in Beagle Dogs

| Treatment Group | Parameter | Day 1 | Day 4 | Day 7 | Reference |

| Placebo | Peak GH (ng/mL) | ~5 | ~5 | ~5 | [8] |

| Capromorelin (3.0 mg/kg SID) | Peak GH (ng/mL) | ~40 | Attenuated | Attenuated | [8] |

| Capromorelin (4.5 mg/kg SID) | Peak GH (ng/mL) | ~50 | Attenuated | Attenuated | [8] |

| Capromorelin (3.0 mg/kg BID) | Peak GH (ng/mL) | ~45 | Attenuated | Attenuated | [8] |

| Placebo | IGF-1 Change from Baseline (%) | No significant change | No significant change | No significant change | [8] |

| Capromorelin (all doses) | IGF-1 Change from Baseline (%) | Increased | Sustained Increase | Sustained Increase | [8] |

Note: GH levels returned to baseline by 8 hours post-dose. The magnitude of the GH increase was less on days 4 and 7 compared to Day 1.[8]

Table 3: Effects of the Ghrelin Agonist MK-677 on 24-Hour GH Pulsatility in Healthy Young Men

| Parameter | Placebo | MK-677 (5 mg/day) | MK-677 (25 mg/day) | Reference |

| Number of GH Pulses / 24h | 7 ± 4 | 11 ± 4 | 11 ± 3 | [9] |

| GH Pulse Frequency (pulses/24h) | - | Increased | Increased | [9] |

| GH Pulse Amplitude | - | Primarily low amplitude pulses increased | Primarily low amplitude pulses increased | [9] |

| Mean 24h GH Concentration (µg/L) | - | Increased | Increased | [10] |

| Serum IGF-I (µg/L) | Baseline | 52% increase | 79% increase | [10] |

Note: Data for MK-677, a potent ghrelin agonist with a similar mechanism of action to Capromorelin, is presented as a proxy for the expected effects on 24-hour GH pulsatility.

Experimental Protocols

The assessment of GH pulsatility requires rigorous experimental design and specialized analytical techniques. Below are detailed methodologies for key experiments cited in the context of ghrelin agonist research.

In Vitro GH Release Assay

-

Objective: To determine the potency of a ghrelin agonist in stimulating GH release from primary pituitary cells.

-

Methodology:

-

Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured in appropriate media.

-

Treatment: Cells are incubated with varying concentrations of this compound or a vehicle control.

-

Sample Collection: The cell culture medium is collected at specified time points.

-

GH Measurement: The concentration of GH in the medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: A dose-response curve is generated to calculate the EC50 value.

-

References

- 1. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of a growth hormone pulse on total and forearm substrate fluxes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Capromorelin increases food consumption, body weight, growth hormone, and sustained insulin-like growth factor 1 concentrations when administered to healthy adult Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Oral administration of growth hormone (GH) releasing peptide-mimetic MK-677 stimulates the GH/insulin-like growth factor-I axis in selected GH-deficient adults - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions Between Capromorelin and the GHSR1a Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capromorelin is a potent, orally active small molecule that functions as a ghrelin receptor agonist, targeting the growth hormone secretagogue receptor type 1a (GHSR1a).[1][2][3][4] As a ghrelin mimetic, Capromorelin stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), leading to its primary therapeutic applications in appetite stimulation and the management of cachexia.[1][3][4] This technical guide provides a comprehensive overview of the molecular interactions between Capromorelin and the GHSR1a receptor, including quantitative binding and functional data, detailed experimental methodologies, and a depiction of the associated signaling pathways.

Quantitative Data on Capromorelin-GHSR1a Interaction

The interaction of Capromorelin with the GHSR1a receptor has been quantified through various in vitro assays, providing key metrics for its binding affinity and functional potency.

Binding Affinity

The binding affinity of Capromorelin for the GHSR1a receptor is typically determined through competitive radioligand binding assays, yielding the inhibition constant (Kᵢ).

| Ligand | Receptor Species | Cell Line | Radioligand | Kᵢ (nM) | Reference |

| Capromorelin | Human | HEK293 | [¹²⁵I]-Ghrelin | 7 | [5] |

Functional Potency

The functional potency of Capromorelin as a GHSR1a agonist is measured by its half-maximal effective concentration (EC₅₀) in functional assays, such as calcium mobilization.

| Ligand | Receptor Species | Cell Line | Assay Type | EC₅₀ (nM) | Reference |

| Capromorelin | Rat | Pituitary Cells | Growth Hormone Release | 3 | [5] |

| Capromorelin | Rat | HEK293 | Calcium Mobilization | 0.19 | [6] |

| Capromorelin Derivative (Compound 4b) | Human | Not Specified | FLIPR Assay (Calcium) | 0.49 | [1] |

Molecular Interactions and Binding Site

The GHSR1a is a class A G protein-coupled receptor (GPCR) characterized by a seven-transmembrane domain structure. The binding of agonists like ghrelin and small molecules, including Capromorelin, occurs within a deep binding pocket formed by these transmembrane helices.

While a crystal structure of Capromorelin in complex with GHSR1a is not publicly available, molecular modeling and mutagenesis studies on ghrelin and other small-molecule agonists provide insights into the likely binding mode. The binding pocket is bipartite, and key interactions are expected to involve hydrophobic and polar residues. For instance, studies with other ligands have highlighted the importance of residues such as Gln120, Glu124, Phe279, Arg283, and Phe309 in the orthosteric binding pocket.[6] Molecular docking studies of Capromorelin derivatives suggest that the pyrazolinone-piperidine ring of Capromorelin likely occupies a hydrophobic cavity formed by residues including L37, F38, L103, and F309.[1]

Upon agonist binding, the GHSR1a undergoes conformational changes, leading to the activation of downstream signaling pathways. This activation involves the outward movement of the intracellular ends of transmembrane helices, creating a binding site for G proteins.

Signaling Pathways

Activation of the GHSR1a by Capromorelin initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling to Gαq/11 G proteins. However, evidence also suggests potential coupling to other G proteins and the involvement of β-arrestin-mediated signaling.

Gαq/11 Signaling Pathway

The canonical signaling pathway for GHSR1a activation proceeds through the Gαq/11 family of G proteins.

β-Arrestin Pathway and Biased Agonism

Upon agonist binding and G protein activation, GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.

The concept of "biased agonism" suggests that certain ligands can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent). While Capromorelin's bias profile has not been extensively quantified, the development of biased GHSR1a agonists is an active area of research to achieve more selective therapeutic effects.[7][8] Some studies suggest that certain GHSR1a ligands can act as G protein-biased agonists, attenuating β-arrestin-mediated signaling.[8]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines the determination of Capromorelin's binding affinity for the human GHSR1a receptor using a competitive radioligand binding assay with [¹²⁵I]-ghrelin.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human GHSR1a receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-Ghrelin.

-

Competitor Ligands: Unlabeled Capromorelin and unlabeled ghrelin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

-

96-well Filter Plates: GF/C filters pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Cocktail.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing hGHSR1a to high confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., via BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A serial dilution of unlabeled Capromorelin or unlabeled ghrelin.

-

For total binding, add assay buffer instead of a competitor.

-

For non-specific binding, add a high concentration of unlabeled ghrelin.

-

A fixed concentration of [¹²⁵I]-Ghrelin (typically at its Kₔ value).

-

The cell membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Dry the filter mat.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the IC₅₀ value (the concentration of Capromorelin that inhibits 50% of the specific binding of [¹²⁵I]-ghrelin) using non-linear regression.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This protocol describes the measurement of Capromorelin's functional potency by monitoring intracellular calcium mobilization in cells expressing human GHSR1a using the fluorescent indicator Fluo-4 AM.

Materials:

-

Cell Line: A cell line stably expressing human GHSR1a (e.g., HEK293 or CHO cells).

-

Culture Medium: Appropriate for the chosen cell line.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive dye: Fluo-4 AM.

-

Pluronic F-127.

-

Test Compound: Capromorelin.

-

Control Compounds: A known GHSR1a agonist (e.g., ghrelin) and a vehicle control.

-

Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Instrumentation: A fluorescent imaging plate reader (FLIPR) or equivalent with automated liquid handling.

Procedure:

-

Cell Plating:

-

Seed the GHSR1a-expressing cells into the assay plates at an optimized density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

-

-

Compound Plate Preparation:

-

Prepare a serial dilution of Capromorelin and control compounds in assay buffer in a separate plate.

-

-

Measurement of Calcium Flux:

-

Place the cell plate and the compound plate into the fluorescent plate reader.

-

Establish a baseline fluorescence reading.

-

The instrument automatically adds the compounds from the compound plate to the cell plate.

-

Immediately begin kinetic fluorescence readings (Ex/Em ≈ 490/525 nm) to measure the change in intracellular calcium concentration over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of Capromorelin.

-

Plot the response as a function of the logarithm of the Capromorelin concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Conclusion

Capromorelin is a potent ghrelin receptor agonist that effectively activates the GHSR1a, primarily through the Gαq/11 signaling pathway, leading to an increase in intracellular calcium. Its high binding affinity and functional potency make it an effective therapeutic agent for appetite stimulation. Further research into the precise molecular interactions, including the identification of key binding residues for Capromorelin and a quantitative assessment of its potential biased agonism, will provide a deeper understanding of its mechanism of action and may facilitate the development of next-generation GHSR1a modulators with improved therapeutic profiles.

References

- 1. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a functionally selective ghrelin receptor (GHSR1a) ligand for modulating brain dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols for Capromorelin Tartrate Oral Solution in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capromorelin Tartrate is a potent and orally active ghrelin receptor agonist, also known as a growth hormone secretagogue (GHS). It mimics the action of endogenous ghrelin, a peptide hormone that stimulates appetite and the release of growth hormone.[1][2][3] Due to these properties, Capromorelin is investigated for its therapeutic potential in conditions associated with appetite loss and muscle wasting. For animal studies, the preparation of a stable and bioavailable oral solution is critical for obtaining reliable and reproducible results. These application notes provide detailed protocols for the preparation of this compound oral solutions for use in laboratory animals, along with relevant technical data.

Physicochemical Properties and Solubility

This compound is supplied as a white to light yellow solid.[4] Understanding its solubility is key to preparing appropriate formulations for oral administration.

| Property | Data | Reference |

| Molecular Formula | C₂₈H₃₅N₅O₄ • C₄H₆O₆ | [2] |

| Molecular Weight | 655.7 g/mol | [5] |

| Solubility in Water | 20 mg/mL, clear solution | [4] |

| Solubility in DMSO | 100 mg/mL (152.51 mM) | [6] |

| Solubility in Ethanol | Soluble | |

| Storage (Solid) | ≥ 4 years at -20°C | [2] |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |

Mechanism of Action: Ghrelin Receptor Signaling

Capromorelin acts as an agonist at the growth hormone secretagogue receptor type 1a (GHS-R1a), a G-protein coupled receptor (GPCR).[1][7] Binding of Capromorelin to GHS-R1a initiates a downstream signaling cascade, primarily through the Gαq protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[7][8] The rise in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), leading to various cellular responses, including the stimulation of growth hormone release.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. vippetcare.com [vippetcare.com]

- 4. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound | GHSR | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Administration of Capromorelin Tartrate in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capromorelin Tartrate is a potent, orally active ghrelin receptor agonist, also known as a growth hormone secretagogue (GHS). It mimics the action of endogenous ghrelin, a peptide hormone primarily secreted by the stomach that stimulates appetite and the release of growth hormone (GH).[1] This document provides detailed application notes and protocols for the in vivo administration of this compound to rodent models, intended to guide researchers in designing and executing preclinical studies. The protocols outlined below cover enteral (oral gavage) and parenteral (subcutaneous and intravenous) routes of administration. Additionally, this document summarizes key quantitative data from relevant studies and provides diagrams of the Capromorelin signaling pathway and a general experimental workflow.

Mechanism of Action and Signaling Pathway